molecular formula C3H9N3O2S B3033662 Hypotaurocyamine CAS No. 1119-54-6

Hypotaurocyamine

Cat. No.: B3033662
CAS No.: 1119-54-6
M. Wt: 151.19 g/mol
InChI Key: KYRKWKDNGQIWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hypotaurocyamine typically involves the synthesis of its precursor compounds, followed by specific enzymatic reactions. One common method involves the use of this compound kinase to catalyze the phosphorylation of this compound using adenosine triphosphate as a phosphoryl donor .

Industrial Production Methods: the enzymatic synthesis using recombinant this compound kinase expressed in Escherichia coli has been explored in research settings .

Chemical Reactions Analysis

Types of Reactions: Hypotaurocyamine primarily undergoes phosphorylation reactions catalyzed by this compound kinase. This reaction involves the transfer of a phosphoryl group from adenosine triphosphate to this compound, resulting in the formation of adenosine diphosphate and N-omega-phosphothis compound .

Common Reagents and Conditions:

    Reagents: Adenosine triphosphate, this compound kinase.

    Conditions: The reaction typically occurs in an aqueous medium at physiological pH and temperature.

Major Products:

Scientific Research Applications

Hypotaurocyamine and its kinase have been subjects of scientific research due to their unique biochemical properties and evolutionary significance. Some key applications include:

Mechanism of Action

The mechanism of action of hypotaurocyamine involves its phosphorylation by this compound kinase. This enzyme catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming N-omega-phosphothis compound. This reaction is crucial for energy storage and transfer in certain invertebrates . The molecular targets include the active site of this compound kinase, where the substrate binding and phosphoryl transfer occur .

Comparison with Similar Compounds

Hypotaurocyamine’s uniqueness lies in its specific enzymatic interactions and evolutionary significance in certain invertebrate species .

Properties

IUPAC Name

2-(diaminomethylideneamino)ethanesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O2S/c4-3(5)6-1-2-9(7)8/h1-2H2,(H,7,8)(H4,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRKWKDNGQIWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypotaurocyamine
Reactant of Route 2
Reactant of Route 2
Hypotaurocyamine
Reactant of Route 3
Reactant of Route 3
Hypotaurocyamine
Reactant of Route 4
Reactant of Route 4
Hypotaurocyamine
Reactant of Route 5
Reactant of Route 5
Hypotaurocyamine
Reactant of Route 6
Hypotaurocyamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.